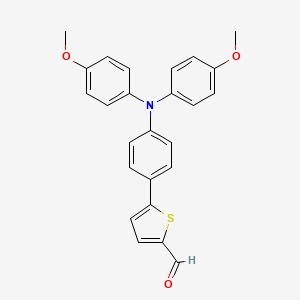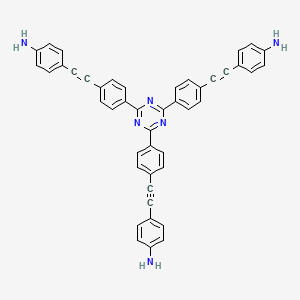
4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is a complex organic compound that serves as a ligand in coordination chemistry and an intermediate in organic synthesis . It is often used in the synthesis of nitrogen-containing organic compounds and as a part of catalysts in various chemical reactions .
准备方法
The synthesis of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline involves organic synthetic chemistry methods. One common approach is the organometallic polycondensation using a zerovalent nickel complex . This method typically involves the reaction of 3,8-dibromo-1,10-phenanthroline with a nickel complex, resulting in the formation of the desired compound . The reaction conditions often include specific solvents and temperatures to ensure optimal yield and purity .
化学反应分析
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: The compound is explored for its potential biological activities, including its role as a part of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs and treatments.
作用机制
The mechanism by which 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline exerts its effects involves its ability to act as a ligand, forming complexes with metal ions . These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
相似化合物的比较
4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
4,4’-((1,10-Phenanthroline-2,9-diyl)dianiline): This compound has a similar phenanthroline core but differs in the position of the ethyne groups.
Benzoic acid, 4,4’-((1,10-phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis-: This compound has a benzoic acid functional group instead of an aniline group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline.
属性
IUPAC Name |
4-[2-[8-[2-(4-aminophenyl)ethynyl]-1,10-phenanthrolin-3-yl]ethynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N4/c29-25-11-5-19(6-12-25)1-3-21-15-23-9-10-24-16-22(18-32-28(24)27(23)31-17-21)4-2-20-7-13-26(30)14-8-20/h5-18H,29-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQPRJMLTNCIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-3-carboxamide](/img/structure/B8227536.png)


![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)






![5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227620.png)


![2-Bromo-4-phenyldibenzo[b,d]furan](/img/structure/B8227657.png)
